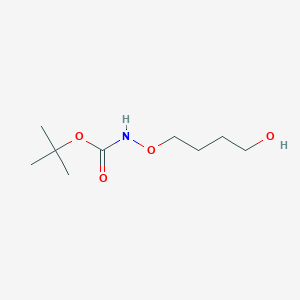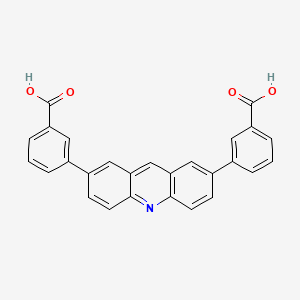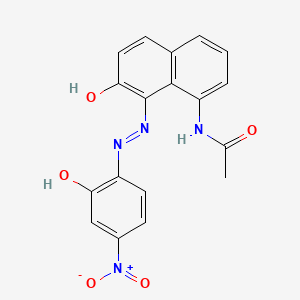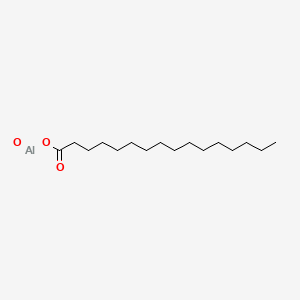
(Hexadecanoato-O)oxoaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Hexadecanoato-O)oxoaluminium can be synthesized through the reaction of hexadecanoic acid with aluminium compounds under controlled conditions. One common method involves the reaction of hexadecanoic acid with aluminium isopropoxide in an organic solvent, such as toluene, under reflux conditions. The reaction typically proceeds as follows:
C16H32O2+Al(OiPr)3→C16H31AlO3+3 iPrOH
where C16H32O2 is hexadecanoic acid, Al(OiPr)3 is aluminium isopropoxide, and iPrOH is isopropanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexadecanoato-O)oxoaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminium metal and hexadecanoic acid.
Substitution: The hexadecanoate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands and solvents.
Major Products Formed
Oxidation: Aluminium oxide (Al2O3) and hexadecanoic acid derivatives.
Reduction: Aluminium metal and hexadecanoic acid.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
(Hexadecanoato-O)oxoaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (Hexadecanoato-O)oxoaluminium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. In biological systems, it may act as an adjuvant, enhancing the immune response by promoting the activation of immune cells and the production of cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Octadecanoato-O)oxoaluminium: Similar structure but with an octadecanoate group instead of hexadecanoate.
(Dodecanoato-O)oxoaluminium: Contains a dodecanoate group.
(Tetradecanoato-O)oxoaluminium: Contains a tetradecanoate group.
Uniqueness
(Hexadecanoato-O)oxoaluminium is unique due to its specific chain length and the resulting physicochemical properties. The hexadecanoate group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
13419-10-8 |
|---|---|
Formule moléculaire |
C16H31AlO3 |
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
oxoalumanyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;;/h2-15H2,1H3,(H,17,18);;/q;+1;/p-1 |
Clé InChI |
BLFLAXWCJFYPPR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O[Al]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


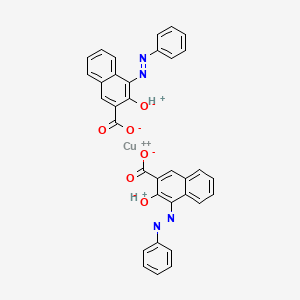
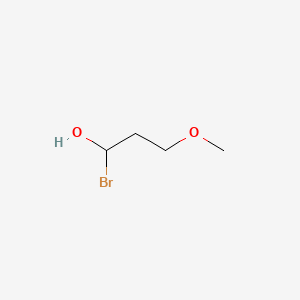
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)


![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


